molecular formula C25H28N2O5 B2933774 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1235124-94-3

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2933774
CAS RN: 1235124-94-3
M. Wt: 436.508
InChI Key: TWKPBVSGALAMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the antimicrobial potential of certain derivatives related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide. For example, derivatives have shown efficacy against pathogenic bacteria and Candida species, highlighting their potential as antimicrobial agents. The structural elements, such as the piperidine ring and substituents on the benzothiazole ring, significantly impact anticandidal activity, indicating the importance of structural optimization for enhancing antimicrobial properties (Mokhtari & Pourabdollah, 2013).

Radioligand Development for PET Scans

Derivatives have been synthesized and evaluated as potential PET ligands for investigating central neurokinin(1) (NK1) receptors. These studies involve the development of compounds with high specificity and suitable pharmacokinetic properties for in vivo imaging of receptor distribution, providing valuable tools for neurological research (Van der Mey et al., 2005).

Enzyme Inhibition

Compounds have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These studies are crucial for discovering new therapeutic agents for diseases associated with enzyme dysfunction, such as Alzheimer's disease and inflammatory conditions (Khalid et al., 2014).

Drug Metabolism and Pharmacokinetics

The metabolism and disposition of related compounds have been investigated to understand their pharmacokinetic profiles better. Such studies are essential for drug development, providing insights into the compound's metabolism, elimination pathways, and potential metabolites, which can inform dosing strategies and safety assessments (Renzulli et al., 2011).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-30-21-8-7-18(13-22(21)31-2)14-24(28)26-16-17-9-11-27(12-10-17)25(29)23-15-19-5-3-4-6-20(19)32-23/h3-8,13,15,17H,9-12,14,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKPBVSGALAMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.